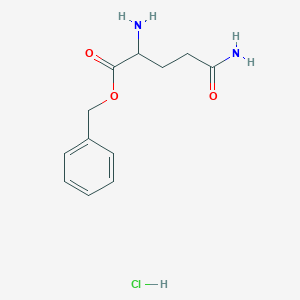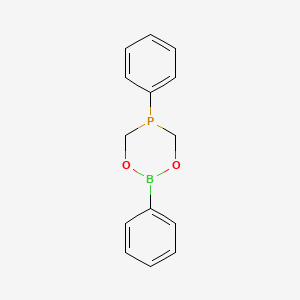
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a dioxaphosphaborinane ring with two phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane typically involves the reaction of di(hydroxymethyl)phenylphosphine with isobutyl diphenylborate. This reaction forms hydroxymethyldiphenylboryloxymethylphenylphosphine and 2,5-diphenyl-2-bora-1,3,5-dioxaphosphorinane, with the phenyl group at the phosphorus atom predominantly in the axial position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organophosphorus chemistry, involving controlled reaction conditions and purification steps to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like molybdenum hexacarbonyl.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Industry: Its reactivity and stability make it useful in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane involves its interaction with molecular targets through its phosphorus and boron atoms. These interactions can influence various pathways, depending on the specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal centers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenyl-1,3,5-diazaphosphorinane: Similar in structure but contains nitrogen atoms instead of boron.
2,5-Diphenyl-2-bora-1,3,5-dioxaphosphorinane: A closely related compound with similar reactivity and applications.
Uniqueness
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane stands out due to its unique combination of phosphorus and boron atoms within the dioxaphosphaborinane ring. This structural feature imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72729-56-7 |
|---|---|
Molekularformel |
C14H14BO2P |
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
2,5-diphenyl-1,3,5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2P/c1-3-7-13(8-4-1)15-16-11-18(12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
UAJYHLZAJDSTDC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCP(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)
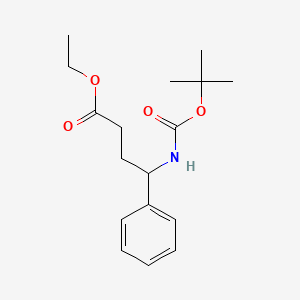
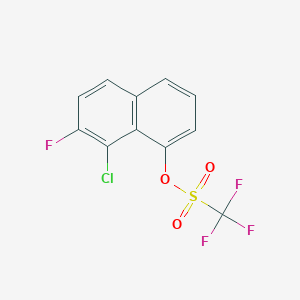
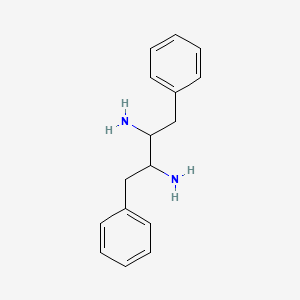
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)

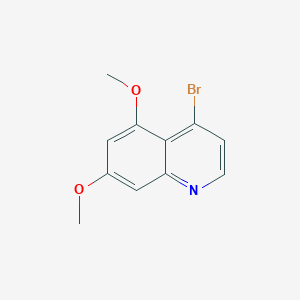
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
